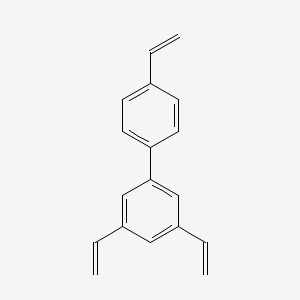

3,4',5-Trivinyl-1,1'-biphenyl

Description

3,4',5-Trivinyl-1,1'-biphenyl is a substituted biphenyl derivative featuring three vinyl (-CH=CH₂) groups at the 3, 4', and 5 positions of the biphenyl scaffold. The vinyl substituents likely enhance its reactivity in polymerization or cross-coupling reactions, distinguishing it from other substituted biphenyls with alkyl, halogen, or electron-donating groups.

Properties

Molecular Formula |

C18H16 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

1,3-bis(ethenyl)-5-(4-ethenylphenyl)benzene |

InChI |

InChI=1S/C18H16/c1-4-14-7-9-17(10-8-14)18-12-15(5-2)11-16(6-3)13-18/h4-13H,1-3H2 |

InChI Key |

SZEZDFQBIICMNO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trivinyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and vinyl boronic acids. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent .

Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trivinyl-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3,4’,5-Trivinyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The vinyl groups can be reduced to form ethyl groups.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Oxidation: Formation of 3,4’,5-tricarboxy-1,1’-biphenyl.

Reduction: Formation of 3,4’,5-triethyl-1,1’-biphenyl.

Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3,4’,5-Trivinyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of polymers and advanced materials with unique properties.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 3,4’,5-Trivinyl-1,1’-biphenyl involves its interaction with molecular targets through its vinyl groups. These groups can participate in various chemical reactions, such as polymerization or cross-linking, leading to the formation of complex structures. The biphenyl core provides stability and rigidity to the molecule, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

- 3,4',5-Trimethyl-1,1'-biphenyl (5h): Methyl groups introduce steric bulk and electron-donating effects, stabilizing the biphenyl core.

- 4-Isopropyl-1,1'-biphenyl (104) and 3,4'-Diisopropyl-1,1'-biphenyl (106) :

Isopropyl substituents, synthesized via Fe-catalyzed alkylation , provide steric hindrance and hydrophobic character. These differ from vinyl groups, which may participate in π-π interactions or polymerization. - Fluorinated Biphenyls (e.g., DFNBP, DFBPMS) :

Fluorine atoms increase electronegativity and oxidative stability, as seen in Pd-catalyzed Suzuki products . Vinyl groups, by comparison, could lower thermal stability due to double-bond reactivity.

Physical and Chemical Properties

Key Research Findings and Data

- Environmental Impact :

Unlike chlorinated biphenyls (PCBs), which are bioaccumulative , vinyl-substituted biphenyls may degrade more readily but require toxicity studies. - Spectroscopic Characterization : NMR shifts for methyl and tert-butyl analogs provide benchmarks for predicting vinyl-substituted biphenyl spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.